molecular formula C13H10O2 B049139 2-Phenoxybenzaldehyde CAS No. 19434-34-5

2-Phenoxybenzaldehyde

Cat. No. B049139
CAS RN: 19434-34-5
M. Wt: 198.22 g/mol
InChI Key: IMPIIVKYTNMBCD-UHFFFAOYSA-N
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Description

2-Phenoxybenzaldehyde, a benzaldehyde derivative, is an organic compound that has been studied in various contexts, particularly in catalysis and organic synthesis.

Synthesis Analysis

  • A study by Verma and Kishore (2017) discusses the numerical catalytic conversion of 2-hydroxybenzaldehyde over a palladium catalyst surface, suggesting its relevance in the synthesis of related compounds like 2-Phenoxybenzaldehyde (Verma & Kishore, 2017).
  • In research by Okayama, Burritt, and Hruby (2000), a 4-alkoxy-2-hydroxybenzaldehyde (AHB) linker for solid-phase syntheses is described, which could be pertinent to the synthesis of 2-Phenoxybenzaldehyde derivatives (Okayama, Burritt, & Hruby, 2000).

Molecular Structure Analysis

The molecular structure of 2-Phenoxybenzaldehyde is characterized by a phenoxy group attached to a benzaldehyde framework. Detailed structural analysis can be found in studies focusing on similar compounds.

Chemical Reactions and Properties

  • Research by Kokubo et al. (1999) describes the reactivity of 2-hydroxybenzaldehydes with various reactants, which can shed light on the reactivity of 2-Phenoxybenzaldehyde (Kokubo et al., 1999).
  • A study on 3-phenoxy-1,3-dihydro-1-isobenzofuranones by Cho, Baek, and Shim (1999) provides insights into reactions involving bromobenzaldehyde and phenols, which are chemically related to 2-Phenoxybenzaldehyde (Cho, Baek, & Shim, 1999).

Physical Properties Analysis

The physical properties of 2-Phenoxybenzaldehyde, like melting point, boiling point, and solubility, can be inferred from studies on similar benzaldehyde derivatives.

Chemical Properties Analysis

  • The chemical properties, such as reactivity, stability, and functional group behavior of 2-Phenoxybenzaldehyde, can be understood by examining related compounds. For example, the study by Dubost et al. (2011) on the synthesis of substituted 2-bromobenzaldehydes provides insight into the chemical behavior of benzaldehyde derivatives (Dubost et al., 2011).

Scientific Research Applications

Synthesis of Chiral 1,3,4-Oxadiazol-2-Ones

  • Scientific Field : Medicinal Chemistry .
  • Application Summary : 2-Phenoxybenzaldehyde is used as a reagent in the synthesis of chiral 1,3,4-oxadiazol-2-ones . These compounds are known to be potent and highly selective inhibitors of Fatty Acid Amide Hydrolase (FAAH), an enzyme that degrades endocannabinoids within the body .
  • Methods of Application : While the exact experimental procedures and technical details were not found, the general process involves using 2-Phenoxybenzaldehyde as a reagent in the chemical synthesis of the 1,3,4-oxadiazol-2-ones .
  • Results or Outcomes : The synthesized chiral 1,3,4-oxadiazol-2-ones have shown to be potent and highly selective FAAH inhibitors . This could potentially lead to the development of new therapeutic drugs.

Synthesis of [4-(Phenoxy)Pyridin-3-Yl]Methylamines

  • Scientific Field : Medicinal Chemistry .
  • Application Summary : 2-Phenoxybenzaldehyde is also used as a reagent in the synthesis of [4-(phenoxy)pyridin-3-yl]methylamines . These compounds represent a new class of selective noradrenaline reuptake inhibitors (NRI) .
  • Results or Outcomes : The synthesized [4-(phenoxy)pyridin-3-yl]methylamines have shown to be selective noradrenaline reuptake inhibitors . This could have significant implications in the treatment of conditions like depression and attention deficit hyperactivity disorder (ADHD).

Safety And Hazards

2-Phenoxybenzaldehyde is classified as a flammable liquid (Category 4), H227 . It is harmful if inhaled (H332), causes skin irritation (H315), and may cause respiratory irritation (H335) . It is advised to avoid breathing mist/vapors/spray and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

2-phenoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10O2/c14-10-11-6-4-5-9-13(11)15-12-7-2-1-3-8-12/h1-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMPIIVKYTNMBCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=CC=C2C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10173057
Record name o-Phenoxybenzaldehyde
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Molecular Weight

198.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Phenoxybenzaldehyde

CAS RN

19434-34-5
Record name 2-Phenoxybenzaldehyde
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Record name o-Phenoxybenzaldehyde
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Record name o-Phenoxybenzaldehyde
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Record name o-phenoxybenzaldehyde
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Record name O-PHENOXYBENZALDEHYDE
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Synthesis routes and methods I

Procedure details

At room temperature, under an argon atmosphere, n-butyllithium (15.45 mL of a 2.5M solution in hexanes, 38.61 mmol) was added to a solution of diphenyl ether (5.0 g; 29.38 mmol) in 100 mL of ether, and the reaction mixture was gently refluxed for 4 hrs. After cooling to 0° C., N,N-dimethylformamide (22.73 mL; 0.293 mol) was added dropwise and the reaction was stirred for 15 min at 0° C. and 1.5 hr at room temperature. After adding 10% H2SO4 to pH 1, it was stirred for 15 min and extracted into ethyl acetate. Chromatography of the crude product (10% ethyl acetate/hexane) provided 4.0 g (69%) of the aldehyde, 1H NMR (CDCl3): δ 6.97 (d, 1H); 7.02-7.11 (m, 2H); 7.18-7.22 (m, 2H); 7.29 (t, 1H); 7.39 (t, 1H); 7.43 (t, 1H); 7.95 (t, 1H).
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Yield
69%

Synthesis routes and methods II

Procedure details

To a solution of 2-fluorobenzaldehyde (0.5 ml) in dimethylformamide (5 ml), 676 mg of phenol and 993 mg of potassium carbonate were added, and the reaction solution was stirred overnight at 100° C. The reaction solution was cooled, then 1N hydrochloric acid was added, and the mixture was extracted with ethyl acetate. The combined organic layers were washed with a saturated saline solution and dried over anhydrous sodium sulfate. The solvent was distilled off under reduced pressure, and the residue obtained was purified by silica gel column chromatography (eluent: hexane/ethyl acetate (98:2-50/50)) to afford the title compound as a pale yellow oil.
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676 mg
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Synthesis routes and methods III

Procedure details

A mixture of 2-phenoxybenzyl alcohol (4.0 g, 20.2 mmol, prepared by the reduction of commercially available 2-phenoxybenzoic acid with LiAlH4 /THF) and 150 mL CH2Cl2 was treated with pyridinium dichromate (11.39 g, 30.3 mmol) at 25° C. and stirred for another 36 hours. The mixture was filtered through d.e. and then through a pad of silica gel to produce 3.11 g (78%) of title compound as a yellow oil. 1H NMR (CDCl3) δ6.8 (d, 1H), 6.9 (d, 1H), 7.0 (m, 2H), 7.1 (m, 2H), 7.2 (m, 1H), 8.9 (m, 1H), 10.2 (s, 1H).
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11.39 g
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78%

Synthesis routes and methods IV

Procedure details

To a solution of oxalyl chloride (6.82 g, 53.71 mmol) in CH2Cl2 (250 mL) at -78° C., was added dimethylsulfoxide (8.76 g, 112.1 mmol) dropwise. The mixture was stirred for 5 mins. A solution of crude 2-phenoxybenzyl alcohol from above in CH2Cl2 (20 mL) was added dropwise. Upon completion of addition, the reaction was stirred for 20 mins at -78∞C. Triethylamine (23.58 g, 233.5 mmol) was then added dropwise. The cooling bath was removed and the reaction allowed to warm to room temperature It was then diluted with brine (250 mL). The layers were separated and the aqueous was extracted with CH2Cl2 (2×250 mL). The organics were combined, dried with MgSO4 and concentrated. The resulting residue was chromatographed (silica gel, ether:hexanes, 20:80) to afford 7.65 g (83% over the two steps) of 2-phenoxybenzaldehyde as a pale yellow oil.
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Synthesis routes and methods V

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Phenoxybenzaldehyde
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2-Phenoxybenzaldehyde
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2-Phenoxybenzaldehyde
Reactant of Route 6
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Citations

For This Compound
73
Citations
F Fujikawa, K Hirai, T Hirayama… - … zasshi: Journal of …, 1969 - pubmed.ncbi.nlm.nih.gov
… Synthesis and antibacterial activity of Mycobacterium tuberculosis of 3-methoxy-2-phenoxybenzaldehyde, 3-methoxy-4-(3-methoxyphenoxy) benzaldehyde and 3-methoxy-4-(4-methoxyphenoxy) …
Number of citations: 1 pubmed.ncbi.nlm.nih.gov
J Tang, S Zhao, Y Wei, Z Quan, C Huo - Organic & Biomolecular …, 2017 - pubs.rsc.org
… We started our study with the reaction of 2-phenoxybenzaldehyde 1a in the presence of 1.2 equiv. of CBr 4 in various solvents under an oxygen atmosphere (O 2 balloon) (Scheme 2, …
Number of citations: 41 pubs.rsc.org
X Qian, J Han, L Wang - RSC advances, 2016 - pubs.rsc.org
… Moreover, the products of 2-phenoxybenzaldehyde were important intermediates for valuable chemicals. It was demonstrated by a further conversion of diaryl ether into an xanthone. …
Number of citations: 9 pubs.rsc.org
H Rao, X Ma, Q Liu, Z Li, S Cao… - Advanced Synthesis & …, 2013 - Wiley Online Library
… Then 2-phenoxybenzaldehyde (1a) was introduced into a metal-free acyl radical initiator system, PhI(OTf) 2 -NaN 3 (or PhI(OTf) 2 -TMSN 3 ), which could be utilized in the oxidative …
Number of citations: 68 onlinelibrary.wiley.com
JD Loudon, LA Summers - Journal of the Chemical Society (Resumed), 1957 - pubs.rsc.org
… 5-Nitro-2-phenoxybenzaldehyde was condensed with aceturic acid and the resultant azlactone converted by acid hydrolysis into 5-nitro-2-phenoxyphenylpyruvic acid (IV ; R = CH,*CO*…
Number of citations: 5 pubs.rsc.org
T Yıldız, İ Baştaş, HB Küçük - Beilstein Journal of Organic …, 2021 - beilstein-journals.org
… 2-Phenoxybenzaldehyde (1a) was converted into secondary alcohol derivative 2a by … prepared Grignard compound of phenyl bromide to 2-phenoxybenzaldehyde. As a result, phenoxy …
Number of citations: 5 www.beilstein-journals.org
F Fujikawa, K Hirai, S Konishi, F Kondo… - … Zasshi: Journal of the …, 1969 - europepmc.org
[Studies on chemotherapeutics for Mycobacterium tuberculosis. XXIV. Synthesis and antibacterial activity of Mycobacterium tuberculosis of 3-methoxy-2-phenoxybenzaldehyde, 3-…
Number of citations: 8 europepmc.org
M Black, JIG Cadogan, R Leardini, H McNab… - Journal of the …, 1998 - pubs.rsc.org
… 2-Phenoxybenzaldehyde O-methyloxime 15 A solution of 2-phenoxybenzaldehyde (2.0 g, 10 mmol) and O-methylhydroxylamine hydrochloride (1.25 g, 15 mmol) in ethanol (50 cm3) …
Number of citations: 4 pubs.rsc.org
LA Summers - 1955 - search.proquest.com
… Part Two: Dibenz (b, f) oxepins 5-Nitro-2-phenoxybenzaldehyde, prepared from phenol in reaction with 2-chloro-5-nitrobenzaldehyde, is converted by standard methods into 5-nitro-2-…
Number of citations: 4 search.proquest.com
F Fujikawa, T Nakamura, T Nishimaki… - … Zasshi: Journal of the …, 1968 - europepmc.org
[Studies on chemotherapeutics for Mycobacterium tuberculosis. XXIV. Synthesis and antibacterial activity of Mycobacterium tuberculosis of 3-methoxy-2-phenoxybenzaldehyde, 3-…
Number of citations: 2 europepmc.org

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